Computational Physicochemical Profile of 2-(2-Aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione Versus Its Closest Analogs
The target compound exhibits an XLogP3‑AA value of −1.4, indicating greater hydrophilicity compared to the 2‑amino‑5‑methyl analog (estimated XLogP3 ∼ +0.1) and markedly higher hydrophilicity than the 2‑unsubstituted derivative 5‑methylpyrimidine‑4,6‑dione (estimated XLogP3 ∼ +0.6) [1]. The hydrogen‑bond donor/acceptor counts (2/3) are intermediate between the 2‑amino analog (2/3) and 5‑methyluracil (2/2), but the rotatable bond count (2) is identical to the 2‑amino analog, suggesting similar conformational flexibility [1]. These computed parameters provide a basis for predicting differential solubility and permeability in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −1.4 |
| Comparator Or Baseline | 2‑Amino‑5‑methylpyrimidine‑4,6‑dione (est. ~+0.1); 5‑Methylpyrimidine‑4,6‑dione (est. ~+0.6); 5‑Methyluracil (XLogP3 = −0.6) |
| Quantified Difference | ΔXLogP3 vs. 2‑NH₂ analog: ~−1.5 units; vs. 5‑Me‑dione: ~−2.0 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1]. |
Why This Matters
Higher hydrophilicity of the target compound may improve aqueous solubility and reduce non-specific protein binding relative to less polar analogs, a critical factor in early-stage drug discovery and assay development.
- [1] PubChem. 2-(2-Aminoethyl)-5-methylpyrimidine-4,6(1H,5H)-dione. Compound Summary CID 71757361. View Source
